molecular formula C14H19NS B6628908 (E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine

(E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine

Cat. No. B6628908
M. Wt: 233.37 g/mol
InChI Key: URMLSZVGMLTGMT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as a thiolated chalcone derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine is not fully understood. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine can induce apoptosis in cancer cells and inhibit the expression of pro-inflammatory cytokines. This compound has also been reported to reduce oxidative stress and exhibit antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine in lab experiments is its potential therapeutic applications. However, a limitation of using this compound is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on (E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other anticancer agents. Additionally, research can be conducted to explore its potential use in treating other diseases, such as inflammation and oxidative stress-related disorders.

Synthesis Methods

One of the methods used for the synthesis of (E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine involves the reaction of 3-phenyl-1-(2-propen-1-yl)-1H-pyrazole-4-carbaldehyde with 2-propen-1-amine and L-cysteine in the presence of base. This method has been reported to yield the desired compound in good yields and purity.

Scientific Research Applications

(E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

(E)-3-phenyl-N-(2-prop-2-enylsulfanylethyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NS/c1-2-12-16-13-11-15-10-6-9-14-7-4-3-5-8-14/h2-9,15H,1,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMLSZVGMLTGMT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCCNCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSCCNC/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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